Desonide glyoxal

USP system suitability chromatographic resolution impurity profiling

Desonide glyoxal (CAS 57171-18-3), chemically designated as 11β-Hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al, is a specified impurity and oxidative degradation product of the topical corticosteroid desonide. With a molecular formula of C₂₄H₃₀O₆ and a molecular weight of 414.49 Da—two mass units less than the parent drug desonide (C₂₄H₃₂O₆, 416.51 Da)—it represents the aldehyde oxidation state of the C-21 side chain.

Molecular Formula C24H30O6
Molecular Weight 414.5
CAS No. 57171-18-3
Cat. No. B1657552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesonide glyoxal
CAS57171-18-3
Molecular FormulaC24H30O6
Molecular Weight414.5
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)C
InChIInChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,12,15-17,19-20,27H,5-6,10-11H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
InChIKeyKEMXOZSBCMOIEF-LECWWXJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desonide Glyoxal (CAS 57171-18-3): Pharmacopeial Impurity Reference Standard for Desonide Quality Control


Desonide glyoxal (CAS 57171-18-3), chemically designated as 11β-Hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al, is a specified impurity and oxidative degradation product of the topical corticosteroid desonide [1]. With a molecular formula of C₂₄H₃₀O₆ and a molecular weight of 414.49 Da—two mass units less than the parent drug desonide (C₂₄H₃₂O₆, 416.51 Da)—it represents the aldehyde oxidation state of the C-21 side chain . Desonide glyoxal is listed as a specified impurity in the United States Pharmacopeia (USP) monograph for desonide, assigned a relative retention time (RRT) of 0.76 and a relative response factor (RRF) of 1.0, and is also designated in the European Pharmacopoeia (EP) [1][2]. It is supplied as a characterized reference standard—certified at >98% purity by HPLC—for use in analytical method development, method validation (AMV), quality control (QC) testing, and Abbreviated New Drug Application (ANDA) regulatory submissions during commercial production of desonide [3].

Why Desonide Glyoxal Cannot Be Substituted by Other Desonide-Related Compounds in Analytical Workflows


Desonide glyoxal occupies a unique position within the USP-specified impurity profile of desonide that precludes substitution by any other desonide-related impurity or analog. The USP monograph mandates a minimum resolution of 2.0 specifically between desonide glyoxal (RRT 0.76) and deoxyprednisolone-16-ene (RRT 0.82), establishing these two compounds as a critical, non-interchangeable resolution pair for system suitability testing [1]. Unlike other desonide impurities such as 16α-hydroxyprednisolone (RRT 0.31) or prednisolone (RRT 0.48), desonide glyoxal possesses an aldehyde functional group at the C-21 position that exists in equilibrium with its hydrate form, resulting in chromatographic behavior that cannot be replicated by the ketone, alcohol, or ester functionalities of other specified impurities . Furthermore, desonide glyoxal serves as a pathway-specific marker for oxidative degradation of the α-ketol side chain, distinguishing it from impurities arising through reduction (dihydrodesonide), dehydration (deoxyprednisolone-16-ene), or epoxidation (epoxydesonide) pathways [2]. The USP assigns desonide glyoxal a relative response factor of 1.0, in contrast to deoxyprednisolone-16-ene (RRF 1.7), meaning that direct area-percent quantification without the correct RRF correction would yield inaccurate impurity estimates if the two reference standards were interchanged [1]. These combined factors—unique chromatographic position, distinctive chemical functionality, pathway specificity, and differential detector response—render desonide glyoxal irreplaceable in any compliant analytical workflow.

Quantitative Differentiation Evidence for Desonide Glyoxal (CAS 57171-18-3) Relative to Closest Analogs


USP-Mandated Critical Resolution Pair: Desonide Glyoxal vs. Deoxyprednisolone-16-ene

The USP desonide monograph designates desonide glyoxal and deoxyprednisolone-16-ene as a critical resolution pair, requiring a minimum resolution (Rs) of 2.0 between these two adjacent-eluting impurities for system suitability. Desonide glyoxal elutes at RRT 0.76, while deoxyprednisolone-16-ene elutes at RRT 0.82—a retention time difference of only 0.06 RRT units [1]. No other adjacent impurity pair in the USP desonide monograph has a similarly specified resolution requirement; for instance, no resolution specification is set between 16α-hydroxyprednisolone (RRT 0.31) and prednisolone (RRT 0.48), which are separated by 0.17 RRT units—nearly three times the gap [1]. This makes desonide glyoxal the rate-limiting reference standard for establishing chromatographic system performance prior to any desonide impurity analysis.

USP system suitability chromatographic resolution impurity profiling pharmacopeial compliance

Differential UV Detector Response Factor (RRF) vs. Co-Eluting Region Impurities

Within the desonide impurity profile, desonide glyoxal exhibits an RRF of 1.0, indicating that its UV absorbance at 254 nm per unit mass is equivalent to that of the parent drug desonide [1]. In contrast, its closest eluting neighbor and critical resolution partner, deoxyprednisolone-16-ene, has an RRF of 1.7, meaning it produces a UV response 70% greater than desonide glyoxal at equivalent concentration [1]. If a laboratory were to apply the deoxyprednisolone-16-ene RRF (1.7) to desonide glyoxal quantification, the calculated impurity content would be underestimated by approximately 41%. Conversely, using the desonide glyoxal RRF (1.0) for deoxyprednisolone-16-ene would overestimate that impurity by 70%. Other specified impurities with divergent RRFs include dihydrodesonide (0.84), bromodesonide (0.68), and acetyldesonide (0.82), all of which differ from the desonide glyoxal value of 1.0 [1].

relative response factor HPLC quantification impurity quantitation UV detection

USP Acceptance Criterion Differentiates Risk-Based Regulatory Threshold for Desonide Glyoxal

The USP monograph assigns desonide glyoxal an individual acceptance criterion of NMT 0.50%, which is 3.3-fold higher than the NMT 0.15% limit applied to 16α-hydroxyprednisolone, prednisolone, bromodesonide, and acetyldesonide [1]. Furthermore, desonide glyoxal shares a combined limit of NMT 0.50% with deoxyprednisolone-16-ene, indicating that these two impurities are regulated as a paired group due to their formation through related oxidative degradation pathways [1]. This differential thresholding reflects a regulatory risk assessment that distinguishes desonide glyoxal from other desonide-related impurities—the higher allowable limit for desonide glyoxal suggests that its toxicological risk at low levels is considered lower than that of impurities such as 16α-hydroxyprednisolone or prednisolone, which are controlled at the 0.15% level [1].

acceptance criteria ICH Q3B impurity control toxicological threshold

Aldehyde–Hydrate Equilibrium: Chromatographic Behavior Distinct from All Other Desonide Impurities

Desonide glyoxal is supplied as a mixture of the free aldehyde and its gem-diol hydrate form, a property not shared by any other USP-specified desonide impurity [1]. This equilibrium is solvent- and pH-dependent and can result in peak splitting, broadening, or shouldering under certain chromatographic conditions if not properly controlled [2]. In contrast, deoxyprednisolone-16-ene (a ketone), dihydrodesonide (a saturated ketone), prednisolone (a trihydroxy ketone), and the remaining specified impurities all possess stable, non-equilibrating functional groups at the C-21 position [3]. The potential for dual-peak behavior means that desonide glyoxal reference standard must be used to establish that the chromatographic system adequately resolves the aldehyde and hydrate forms—or collapses them into a single integrated peak—before the method can be considered specific for impurity profiling [2].

aldehyde hydrate equilibrium chromatographic peak shape reference standard characterization HPLC method development

Oxidative Pathway Specificity: Desonide Glyoxal as the Aldehydic Intermediate Distinct from the Carboxylic Acid End-Product

Desonide glyoxal (C-21 aldehyde, MW 414.49) is the intermediate oxidation product in the α-ketol side chain degradation pathway of desonide, formed by oxidative cleavage of the C-17–C-20 bond [1]. It is chemically and chromatographically distinct from the terminal oxidation product, desglycolaldehyde-carboxyl desonide (desonide 17-carboxylic acid, CAS 117782-94-2, MW 402.20), which bears a carboxylic acid group at C-17 and lacks the C-20–C-21 side chain entirely [2]. The Nguyen et al. (1988) study demonstrated that the major degradation product in desonide ointment is the C-17-carboxylic acid, not the aldehyde, indicating that desonide glyoxal represents an earlier, more transient degradation marker that may be present at lower levels but provides critical information about the progression of oxidative degradation [3]. For stability-indicating method development, the ability to separately quantify the aldehyde intermediate (desonide glyoxal) and the carboxylic acid end-product (desglycolaldehyde-carboxyl desonide) is essential for understanding degradation kinetics and establishing meaningful shelf-life specifications [3].

degradation pathway oxidative stress marker stability-indicating method forced degradation

USP Impurities Mixture Composition: Desonide Glyoxal as an Equimolar Component in the Official System Suitability Standard

The USP Desonide Impurities Mixture RS (Catalog No. 1173315, 25 mg) is the official system suitability reference standard for desonide impurity testing, and desonide glyoxal is one of eight specified impurities present at approximately 1% each relative to desonide . This equimolar formulation means that desonide glyoxal must be chromatographically resolved and correctly identified within a mixture containing 16α-hydroxyprednisolone (RRT 0.31), prednisolone (RRT 0.48), deoxyprednisolone-16-ene (RRT 0.82), desonide (RRT 1.00), dihydrodesonide (RRT 1.07), epoxydesonide (RRT 1.18), bromodesonide (RRT 1.43), and acetyldesonide (RRT 1.74) [1]. The USP monograph requires that desonide glyoxal be resolved from deoxyprednisolone-16-ene with Rs ≥ 2.0 in this mixture, and failure to identify the desonide glyoxal peak correctly in the system suitability chromatogram invalidates the entire analytical run [1]. An individually certified desonide glyoxal reference standard is therefore required for peak identification and retention time marking prior to analysis of the USP Impurities Mixture.

USP reference standard impurities mixture system suitability peak identification

Optimal Procurement and Application Scenarios for Desonide Glyoxal (CAS 57171-18-3) Reference Standard


USP/EP Pharmacopeial System Suitability Testing for Desonide Drug Substance and Drug Product Release

Desonide glyoxal reference standard is mandatorily required for establishing system suitability in USP-compliant desonide impurity testing. The USP monograph requires a minimum resolution of 2.0 between desonide glyoxal (RRT 0.76) and deoxyprednisolone-16-ene (RRT 0.82), making an authenticated desonide glyoxal standard indispensable for peak identification, retention time marking, and resolution verification prior to every analytical run [1]. Quality control laboratories performing batch release testing of desonide API or finished drug products (creams, ointments, lotions, foams) must procure and maintain a certified desonide glyoxal reference standard to demonstrate method suitability to regulatory auditors [1]. This applies equally to EP compliance, where desonide glyoxal is listed as a specified impurity .

Forced Degradation Studies for Stability-Indicating Method Development and ANDA Filing

Desonide glyoxal is a pathway-specific marker of oxidative degradation at the α-ketol side chain, distinguishing it from impurities formed via photodegradation, thermal degradation, or acid/base hydrolysis [1]. In forced degradation (stress testing) studies under ICH Q1A(R2) guidelines, desonide glyoxal reference standard enables specific identification and quantification of the aldehyde intermediate of oxidative degradation, separate from the terminal carboxylic acid product (desglycolaldehyde-carboxyl desonide) . This differentiation is critical for ANDA filers who must demonstrate that their stability-indicating method can resolve and quantify all relevant degradation products; the Wang et al. (2018) study specifically improved upon the USP method because the original method failed to resolve a photodegradation impurity from desonide [1].

Analytical Method Validation (AMV) and Quantitation Linearity Across the 0.50% Acceptance Range

The USP acceptance criterion of NMT 0.50% for desonide glyoxal—combined with its RRF of 1.0 and the requirement to quantify down to the disregard limit of 0.04%—means that method validation must demonstrate linearity, accuracy, and precision across a concentration range spanning more than one order of magnitude (LOQ to at least 0.50% of the label claim) [1]. Procurement of desonide glyoxal reference standard at certified purity >98% by HPLC (as supplied by Clearsynth and SynZeal) provides the necessary accuracy for preparing calibration standards at both the low (0.04%) and high (0.50%) ends of the acceptance range [2]. This is not achievable using the USP Impurities Mixture alone, which contains desonide glyoxal at only ~1% relative abundance .

Peak Identification in USP Desonide Impurities Mixture Chromatographic Profiling

The USP Desonide Impurities Mixture RS (Cat. 1173315) contains eight specified impurities at approximately 1% each, requiring unambiguous peak assignment for all components [1]. Because desonide glyoxal (RRT 0.76) elutes in close proximity to deoxyprednisolone-16-ene (RRT 0.82) with only a 0.06 RRT gap, a standalone desonide glyoxal reference standard must be injected separately to confirm retention time and ensure correct peak identification in the mixture chromatogram . This is a routine requirement in any QC laboratory that uses the USP Impurities Mixture for system suitability; without the individual standard, peak misassignment between these two closely eluting impurities can lead to erroneous pass/fail decisions against the NMT 0.50% combined limit .

Quote Request

Request a Quote for Desonide glyoxal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.